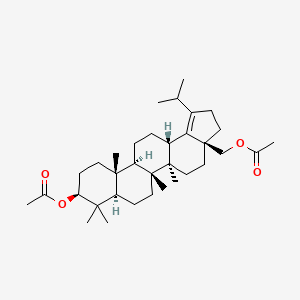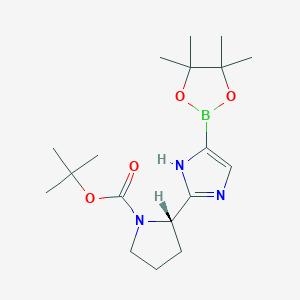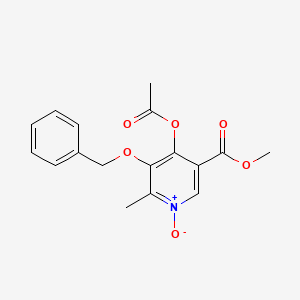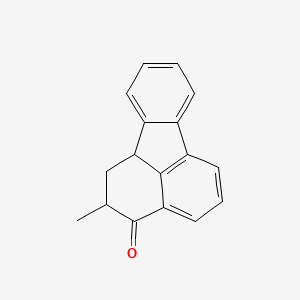
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family. Fluoranthenes are polycyclic aromatic hydrocarbons characterized by their fused ring structures. This particular compound is notable for its unique structural features, which include a dihydrofluoranthene core with a methyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the fluoranthene core. This can be achieved using Friedel-Crafts acylation or other cyclization techniques.
Reduction: The resulting fluoranthene derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Finally, the ketone functional group is introduced through oxidation reactions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Catalysts and solvents are selected to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Addition: Addition reactions can occur at the double bonds present in the dihydrofluoranthene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Addition: Hydrogen gas with a metal catalyst, or other addition reagents.
Major Products
Oxidation: Formation of carboxylic acids, alcohols, or other oxidized derivatives.
Reduction: Formation of alcohols or fully reduced hydrocarbons.
Substitution: Introduction of halogens, alkyl groups, or other substituents.
Addition: Formation of saturated or partially saturated derivatives.
Scientific Research Applications
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic aromatic structure but lacking the dihydro and methyl modifications.
1,2-Dihydrofluoranthene: A related compound with a dihydro modification but different substitution pattern.
2-Methylfluoranthene: A compound with a methyl group but lacking the dihydro and ketone functionalities.
Uniqueness
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is unique due to its specific combination of structural features, including the dihydrofluoranthene core, methyl group, and ketone functional group. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H14O |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-2,10b-dihydro-1H-fluoranthen-3-one |
InChI |
InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3 |
InChI Key |
ZTIXUHYXURZUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


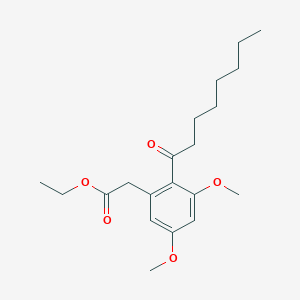
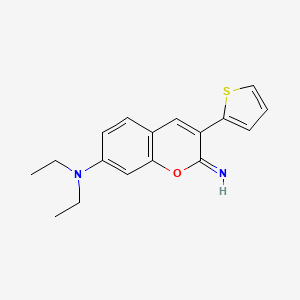
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)

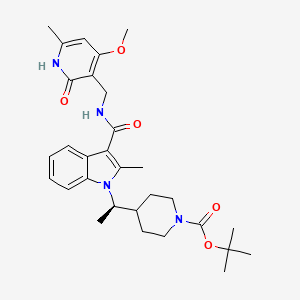



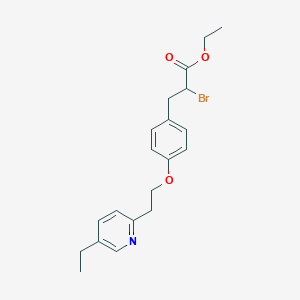
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
